molecular formula C20H17ClN4O2S B2842981 8-Benzylsulfanyl-7-(4-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 313470-82-5

8-Benzylsulfanyl-7-(4-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2842981
CAS No.: 313470-82-5
M. Wt: 412.89
InChI Key: JMIPNHIXDRVTRO-UHFFFAOYSA-N
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Description

8-Benzylsulfanyl-7-(4-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic organic compound belonging to the purine family This compound is characterized by its complex structure, which includes a purine core substituted with benzylsulfanyl and 4-chloro-benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzylsulfanyl-7-(4-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Substitution Reactions: The introduction of the benzylsulfanyl group can be achieved through nucleophilic substitution reactions. For instance, a thiol group can be reacted with a benzyl halide under basic conditions to form the benzylsulfanyl moiety.

    Chlorination: The 4-chloro-benzyl group is introduced via electrophilic aromatic substitution, using reagents such as 4-chlorobenzyl chloride.

    Methylation: The methyl group is typically introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Adapting the synthesis to large-scale production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The benzyl and chloro groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation of the benzylsulfanyl group.

    Amines and Thiols: From substitution reactions involving the chloro group.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various purine derivatives with potential biological activity.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit enzymes involved in purine metabolism.

Medicine

    Anticancer Research: Investigated for its potential anticancer properties due to its ability to interfere with DNA synthesis and repair.

    Antiviral Research: Explored for its potential to inhibit viral replication by targeting viral enzymes.

Industry

    Pharmaceuticals: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 8-Benzylsulfanyl-7-(4-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves:

    Molecular Targets: It targets enzymes involved in DNA and RNA synthesis, such as DNA polymerase and ribonucleotide reductase.

    Pathways: It interferes with nucleotide synthesis pathways, leading to inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    8-Benzylsulfanyl-7-(4-methyl-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione: Similar structure but with a methyl group instead of a chloro group.

    8-Benzylsulfanyl-7-(4-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione: Contains a fluoro group instead of a chloro group.

Uniqueness

    Chloro Group: The presence of the chloro group in 8-Benzylsulfanyl-7-(4-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione can significantly alter its reactivity and biological activity compared to its analogs.

    Biological Activity: The specific substitutions on the purine core can lead to unique interactions with biological targets, making it a compound of interest for further research.

Properties

IUPAC Name

8-benzylsulfanyl-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-24-17-16(18(26)23-19(24)27)25(11-13-7-9-15(21)10-8-13)20(22-17)28-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIPNHIXDRVTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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